molecular formula C14H9BrF3NO B2596676 N-(3-bromophenyl)-3-(trifluoromethyl)benzamide CAS No. 710310-54-6

N-(3-bromophenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2596676
CAS No.: 710310-54-6
M. Wt: 344.131
InChI Key: NUCGNVOUNFOXOQ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a 3-bromophenyl group attached to the amide nitrogen and a trifluoromethyl (-CF₃) substituent at the 3-position of the benzamide ring. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the bromine atom may influence steric and electronic interactions with biological targets.

Properties

IUPAC Name

N-(3-bromophenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO/c15-11-5-2-6-12(8-11)19-13(20)9-3-1-4-10(7-9)14(16,17)18/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCGNVOUNFOXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-bromophenylamine with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. Conditions may vary from mild to harsh, depending on the desired product.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. Reactions are usually carried out in anhydrous solvents under inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

Bcr-Abl Kinase Inhibitors

Derivatives of N-(3-bromophenyl)-3-(trifluoromethyl)benzamide have been identified as potent Bcr-Abl kinase inhibitors. Bcr-Abl is a tyrosine kinase that plays a crucial role in the development of chronic myeloid leukemia (CML) and some cases of acute lymphoblastic leukemia (ALL). Inhibitors targeting this kinase are essential for treating these conditions, with drugs like imatinib being well-known examples .

Compound Application Description
This compound derivativesBcr-Abl Kinase InhibitionUsed in the treatment of chronic myeloid leukemia

Cell Biology and Cell Culture

While specific applications in cell biology and cell culture are not extensively documented for this compound, compounds with similar structures are often used in cell-based assays to study kinase activity and cellular responses. The presence of a trifluoromethyl group can enhance the compound's stability and bioavailability, making it a valuable tool in cell culture experiments .

Potential in Other Therapeutic Areas

Although not directly documented for this compound, benzamides with trifluoromethyl groups are generally explored for their potential in various therapeutic areas due to their ability to modulate biological activities. These include antifungal, antibacterial, and antiviral applications, where the trifluoromethyl group can contribute to improved pharmacokinetic properties .

Case Studies and Research Findings

  • Bcr-Abl Kinase Inhibition Study : A study involving derivatives of this compound demonstrated their efficacy as Bcr-Abl inhibitors. These compounds showed potent activity against Bcr-Abl, highlighting their potential as therapeutic agents for CML .
  • Synthetic Methodologies : The synthesis of benzamide derivatives often involves multi-step reactions. For instance, the use of N-acylbenzotriazoles as intermediates can facilitate the synthesis of urea and carbamate derivatives, which may serve as precursors or analogs to this compound .

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with biological targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide (): Key Differences: Replaces the trifluoromethyl group with three methoxy (-OCH₃) groups at positions 3, 4, and 5 of the benzamide ring. Impact: Methoxy groups are electron-donating, which contrasts with the electron-withdrawing -CF₃ group.
  • N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide () :

    • Key Differences : Bromine is at the 2-position of the phenyl group, and the amide nitrogen is methylated.
    • Impact : The 2-bromo substitution may reduce steric accessibility compared to the 3-bromo isomer. N-methylation could decrease hydrogen-bonding capacity, affecting target engagement .

Heterocyclic Modifications

  • N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide (): Key Differences: Incorporates a pyrazolopyrimidine ring fused to the phenyl group.
  • 3-[(6-Aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide (): Key Differences: Features an ethynyl-linked aminopyridine group instead of bromophenyl.

Functional Group Variations

  • N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-[prop-2-enyl-[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide (): Key Differences: Contains a sulfamoyl group and a thiadiazole ring.

Amide Bond Formation

  • Target Compound (Inferred) : Likely synthesized via coupling of 3-bromoaniline with 3-(trifluoromethyl)benzoyl chloride, analogous to methods in and .
  • N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide () : Prepared using benzoyl chloride derivatives under basic conditions, confirmed by X-ray crystallography .
  • N-(2-Bromophenyl)-N-methyl-3-(trifluoromethyl)benzamide () : Involves N-methylation post-amide formation, as seen in palladium-catalyzed coupling reactions .

Heterocyclic Integration

  • and : Utilize Suzuki-Miyaura or Sonogashira coupling to attach heterocyclic moieties, highlighting the versatility of transition metal catalysis in modifying benzamide scaffolds .

Physicochemical and Pharmacological Properties

Molecular Weight and Hydrophobicity

Compound Molecular Weight Key Substituents logP (Predicted)
Target Compound ~358 3-Bromophenyl, -CF₃ ~3.8
N-(2-Bromophenyl)-N-methyl analog (15) 358.15 2-Bromophenyl, -CF₃, N-methyl ~4.1
Pyrazolopyrimidine derivative (16) 461.23 Heterocyclic extension ~2.5
Thiadiazole-sulfamoyl analog (18) 517.57 Sulfamoyl, thiadiazole ~1.8
  • Trends : Bulky heterocycles (e.g., ) reduce logP, enhancing solubility, while halogenated analogs (e.g., ) exhibit higher hydrophobicity.

Biological Activity

N-(3-bromophenyl)-3-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the meta position of the phenyl ring and a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. These structural characteristics contribute to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activities. The trifluoromethyl group is known to enhance binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins.
  • Halogen Bonding : The presence of the bromine atom allows for halogen bonding interactions, which can influence the binding dynamics with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it has been noted for its effectiveness against breast cancer cells, where it induces apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity. In animal models, it has been shown to reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar compounds is essential:

CompoundActivity TypeIC50 (µM)Notes
N-(4-bromophenyl)benzamideAnticancer12.5Bromine at para position
2-bromo-5-fluorobenzamideAntifungal15.0Contains both bromine and fluorine
N-(3-chlorophenyl)-3-(trifluoromethyl)benzamideAnticancer10.0Chlorine instead of bromine

This table highlights that while this compound shows significant activity, other derivatives may exhibit varying levels of potency depending on their substituents.

Case Studies and Research Findings

  • Antifungal Activity : A study synthesized various benzamide derivatives and tested their antifungal properties against pathogens like Botrytis cinerea. Some derivatives showed better efficacy than standard treatments at concentrations as low as 50 µg/mL . While specific data on this compound was not detailed, its analogs suggest potential antifungal applications.
  • Insecticidal Properties : Research has also explored related compounds for insecticidal activities, indicating that modifications in the benzamide structure can lead to enhanced pest control efficacy .

Q & A

Q. What are the common synthetic routes for N-(3-bromophenyl)-3-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a precursor followed by amide coupling. For example, a related compound, 3,5-dibromo-2-hydroxy-N-(3-trifluoromethylphenyl)benzamide, is synthesized via bromination of salicylic acid derivatives and subsequent amide formation with m-aminobenzotrifluoride . Optimization may include adjusting stoichiometric ratios of brominating agents (e.g., Br₂ or NBS) and catalysts (e.g., FeCl₃) to enhance yield. Amide coupling often employs reagents like EDCI or HATU in anhydrous DMF or THF under inert atmospheres . Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and minimize side products.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C): Essential for confirming molecular structure, particularly the trifluoromethyl group (¹⁹F NMR) and bromophenyl substitution patterns .
  • X-ray crystallography: Resolves precise molecular geometry and intermolecular interactions. For example, N-(3-bromophenyl)-3,4,5-trimethoxybenzamide was structurally validated via single-crystal X-ray diffraction, revealing key bond lengths and angles (C–Br: ~1.89 Å; C=O: ~1.22 Å) .
  • LC/MS and HRMS: Confirm molecular weight and purity, especially for intermediates .

Q. What biological targets or applications are associated with this compound?

The trifluoromethyl group enhances binding affinity to enzymes and receptors. Analogous compounds, such as N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide, inhibit bacterial RNA polymerase and steroid 11-β-hydroxylase (CYP11B1), suggesting potential antimicrobial or endocrine-disruption applications . The bromophenyl moiety may confer selectivity toward halogen-bonding targets, as seen in kinase inhibitors like RAF709 .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields reported across different methodologies?

Contradictions often arise from variations in reaction conditions (e.g., temperature, solvent polarity). For instance, a benzamide analog synthesized via two routes showed yields of 86% (using dimethyl sulfate) vs. 45% (using ethyl 3-methylamino-4,4,4-trifluorobutenoate) . Systematic optimization via Design of Experiments (DoE) can identify critical parameters. For example:

ParameterRange TestedOptimal ValueImpact on Yield
Temperature (°C)60–10080+25%
Solvent (DMF:THF)1:1 to 1:31:2+15%
Catalyst Loading5–15 mol%10 mol%+10%

Q. What strategies are effective in designing analogs with improved selectivity for target enzymes?

  • Substituent tuning: Replace bromine with smaller halogens (e.g., Cl) or electron-withdrawing groups (e.g., NO₂) to modulate steric and electronic effects. For example, N-(3-chlorophenyl)-3-(trifluoromethyl)benzamide showed enhanced CYP11B1 inhibition over RNA polymerase .
  • Hybrid scaffolds: Incorporate heterocycles (e.g., pyrimidine, oxadiazole) to engage secondary binding pockets. A related compound, flufenoxadiazam, uses a 1,2,4-oxadiazole ring for fungicidal activity .

Q. How do intermolecular interactions (e.g., H-bonding, halogen bonding) influence crystallization and stability?

Short H-bonds involving the trifluoromethyl group (C–H···F) contribute to crystal packing. In N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide, C–H···F interactions (2.2–2.4 Å) provide stabilization energies of −2.15 to −2.89 kcal/mol, complementing stronger N–H···O bonds (6.0–8.0 kcal/mol) . Halogen bonding (Br···O/N) in bromophenyl derivatives enhances thermal stability, as observed in X-ray structures .

Q. How can researchers validate conflicting bioactivity data across structural analogs?

  • Dose-response assays: Compare IC₅₀ values under standardized conditions. For example, RAF inhibitors require nanomolar-range potency for therapeutic relevance .
  • Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes. A study on benzamide-based BRAF inhibitors correlated docking scores (ΔG ≈ −9.5 kcal/mol) with experimental IC₅₀ values .

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